![molecular formula C10H13ClN2O3 B2967514 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride CAS No. 1195656-46-2](/img/structure/B2967514.png)
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
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Overview
Description
“6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride” is a compound that belongs to the class of 1,6-naphthyridines . 1,6-Naphthyridines are pharmacologically active compounds with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride” are not explicitly mentioned in the available resources . More research may be needed to find the specific physical and chemical properties of this compound.Scientific Research Applications
Anticancer Properties
The compound’s structure suggests potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly focusing on inhibiting tumor growth and metastasis. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .
Histone Lysine Methyltransferase Inhibition
Histone lysine methyltransferase (HMT) enzymes play a crucial role in epigenetic regulation. Some derivatives of this compound have been investigated as inhibitors of the HMT enzyme EZH2. Targeting EZH2 may impact cancer aggressiveness, metastasis, and prognosis .
Sex Hormone Regulatory Agents
Functionalized 1,6-naphthyridines, including derivatives of this compound, have shown specific activity as sex hormone regulatory agents. These molecules could potentially modulate hormonal pathways, making them relevant for hormone-related conditions .
Anti-HIV Agents
N-arylated/chromone/acid-appended 1,6-naphthyridines (which can be structurally related to our compound) have demonstrated anti-HIV activity. Researchers have explored their potential as inhibitors of viral replication .
Neuroprotective Effects
Although not extensively studied, some derivatives of this compound exhibit neuroprotective properties. Researchers have investigated their impact on neuronal health and potential applications in neurodegenerative diseases .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The mode of action of naphthyridines often involves the specific and differential functionalization of the naphthyridine core .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities of naphthyridines, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-12-3-2-8-6(5-12)4-7(10(14)15)9(13)11-8;/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOXNMCIEIOZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C(=O)N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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